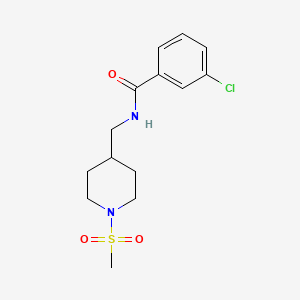![molecular formula C8H12O3 B2511581 3,3-Dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid CAS No. 2384337-99-7](/img/structure/B2511581.png)
3,3-Dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3,3-Dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid” belongs to the class of organic compounds known as bicyclic compounds . These are organic compounds containing two fused rings .
Molecular Structure Analysis
The InChI code for a similar compound, “1,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid”, is1S/C8H12O3/c1-5-8(6(9)10)3-7(2,4-8)11-5/h5H,3-4H2,1-2H3,(H,9,10) . This can be used to generate the molecular structure.
Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 3,3-Dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid:
Pharmaceutical Development
3,3-Dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid is being explored for its potential in pharmaceutical development. Its unique bicyclic structure offers a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors. Researchers are investigating its use in developing anti-inflammatory and analgesic agents due to its potential to modulate biological pathways .
Organic Synthesis
This compound is valuable in organic synthesis as a building block for more complex molecules. Its stable bicyclic framework can be used to construct various chemical entities, making it a versatile intermediate in the synthesis of natural products and other bioactive compounds .
Material Science
In material science, 3,3-Dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid is studied for its potential to create novel polymers and materials. Its rigid structure can impart desirable mechanical properties to polymers, such as increased strength and stability. This makes it useful in developing advanced materials for industrial applications .
Catalysis
The compound is also being researched for its role in catalysis. Its unique structure can act as a ligand in catalytic systems, potentially enhancing the efficiency and selectivity of various chemical reactions. This application is particularly relevant in the field of green chemistry, where efficient and sustainable catalytic processes are highly sought after .
Biochemical Research
In biochemical research, 3,3-Dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid is used as a probe to study enzyme mechanisms and protein interactions. Its distinct structure allows it to interact with biological macromolecules in specific ways, providing insights into their function and aiding in the development of enzyme inhibitors or activators .
Agricultural Chemistry
The compound is being explored for its potential applications in agricultural chemistry. Researchers are investigating its use as a precursor for agrochemicals, such as herbicides and pesticides. Its stability and reactivity make it a promising candidate for developing new agricultural products that are effective and environmentally friendly .
Environmental Science
In environmental science, 3,3-Dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid is studied for its potential to degrade environmental pollutants. Its chemical properties may allow it to participate in reactions that break down harmful substances, contributing to pollution control and remediation efforts .
Medicinal Chemistry
Finally, in medicinal chemistry, this compound is being investigated for its potential to serve as a lead compound in drug discovery. Its unique structure can be modified to enhance its biological activity and selectivity, making it a valuable starting point for developing new therapeutic agents .
Propriétés
IUPAC Name |
3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-7(2)5-3-8(4-5,11-7)6(9)10/h5H,3-4H2,1-2H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKWOFZUUVRJLLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC(C2)(O1)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![8-(4-methoxybenzyl)-1,6,7-trimethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2511510.png)



![1-(2-methoxyphenyl)-4-{[4-(1-methyl-1H-pyrazol-5-yl)-2-thienyl]sulfonyl}piperazine](/img/structure/B2511515.png)
![8-(4-Methoxyphenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B2511516.png)


